molecular formula C20H26N4O3 B243233 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

Número de catálogo B243233
Peso molecular: 370.4 g/mol
Clave InChI: XTGLAQYHMSHHIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mecanismo De Acción

TAK-659 selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells by regulating various downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages as a research tool, including its high potency and selectivity against BTK. TAK-659 has also been optimized for oral administration, making it a convenient and practical research tool. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Another direction is the investigation of TAK-659 in other autoimmune disorders, such as multiple sclerosis and type 1 diabetes. Additionally, further optimization of TAK-659 for improved pharmacokinetic properties and reduced off-target effects could enhance its therapeutic potential.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with tert-butyl 6-bromo-1H-pyrimidin-4-one. This reaction is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
In clinical trials, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and Sjogren's syndrome.

Propiedades

Fórmula molecular

C20H26N4O3

Peso molecular

370.4 g/mol

Nombre IUPAC

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

Clave InChI

XTGLAQYHMSHHIW-UHFFFAOYSA-N

SMILES isomérico

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES canónico

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.